molecular formula C25H26N2O6S B4720955 [4-[(Z)-3-(butylamino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate

[4-[(Z)-3-(butylamino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate

Cat. No.: B4720955
M. Wt: 482.5 g/mol
InChI Key: IGQWUHHWEXRTHS-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(Z)-3-(butylamino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a butylamino group, and a sulfonate ester, making it an interesting subject for scientific research.

Properties

IUPAC Name

[4-[(Z)-3-(butylamino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-3-4-15-26-24(28)22(27-25(29)23-6-5-16-32-23)17-19-9-11-20(12-10-19)33-34(30,31)21-13-7-18(2)8-14-21/h5-14,16-17H,3-4,15H2,1-2H3,(H,26,28)(H,27,29)/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQWUHHWEXRTHS-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-3-(butylamino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the furan-2-carbonyl chloride, which is then reacted with butylamine to form the furan-2-carbonylamino intermediate. This intermediate undergoes further reactions, including condensation with a phenyl derivative and subsequent sulfonation to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

[4-[(Z)-3-(butylamino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The furan ring and the butylamino group can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulfonate ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, [4-[(Z)-3-(butylamino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could allow it to bind to specific biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating various diseases, its pharmacokinetics, and its safety profile. Its ability to interact with specific molecular targets could make it a valuable lead compound in drug discovery.

Industry

Industrially, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties may offer advantages in specific applications, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of [4-[(Z)-3-(butylamino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[(Z)-3-(butylamino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(Z)-3-(butylamino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
[4-[(Z)-3-(butylamino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.